molecular formula C8H7FN2O2 B2899229 (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide CAS No. 349-24-6; 953070-85-4

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B2899229
CAS No.: 349-24-6; 953070-85-4
M. Wt: 182.154
InChI Key: CTJRKAMDQGMILD-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is an organic compound characterized by the presence of a fluorophenyl group and a hydroxyimino functional group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis process with appropriate modifications to ensure safety and efficiency is a common approach in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

(2E)-N-(2-fluorophenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJRKAMDQGMILD-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=N/O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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